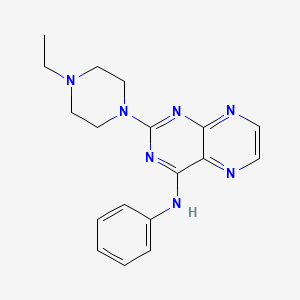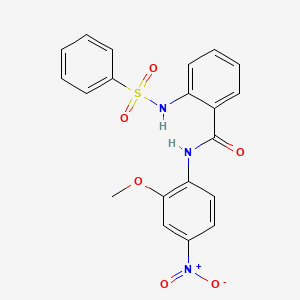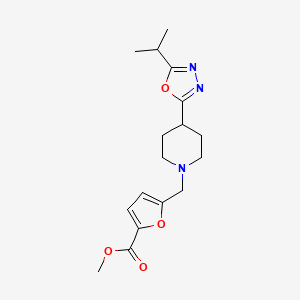![molecular formula C10H14N4O2 B2565001 1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2361657-65-8](/img/structure/B2565001.png)
1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one, also known as HPTP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of enzymatic activity through the formation of covalent bonds with the active site of the enzyme. This results in the disruption of the enzyme's function, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cell signaling pathways. It has also been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one is its high potency and selectivity, making it a valuable tool for studying enzyme function and signaling pathways. However, its high reactivity can also be a limitation, as it can lead to non-specific binding and off-target effects. Additionally, its low solubility and stability can also pose challenges in experimental design and interpretation.
Direcciones Futuras
There are several potential future directions for 1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one research, including the development of new this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. Additionally, the identification of new enzyme targets and signaling pathways that can be modulated by this compound can provide new insights into cellular processes and disease mechanisms. Finally, the development of new experimental techniques and methods for studying this compound can further enhance its potential applications in various fields.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high potency and selectivity make it a valuable tool for studying enzyme function and signaling pathways, while its biochemical and physiological effects make it a potential candidate for the treatment of various diseases. However, its high reactivity, low solubility, and stability can pose challenges in experimental design and interpretation. Further research is needed to fully understand the potential applications of this compound and its derivatives in various fields.
Métodos De Síntesis
The synthesis of 1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one involves a multi-step process that includes the reaction of triazole with pyrrolidine, followed by the addition of propenone. The final product is obtained by purification through chromatography. This method has been optimized to produce this compound in high yield and purity, making it suitable for various applications.
Aplicaciones Científicas De Investigación
1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. It has been shown to exhibit potent inhibitory activity against several enzymes, including kinases, proteases, and phosphatases. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections.
Propiedades
IUPAC Name |
1-[3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-2-10(16)13-4-3-9(6-13)14-5-8(7-15)11-12-14/h2,5,9,15H,1,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJQDUNERQIIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)N2C=C(N=N2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2564922.png)


![1-(3-methoxypropyl)-9-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2564925.png)

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2564928.png)

![3-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2564930.png)
![2-((3-(2-methoxy-5-methylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2564931.png)
![5-((4-Hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2564935.png)



